5-{[(4-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(4-Fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound known for its unique structure and potential applications in various fields This compound features a pyrimidinetrione core with a 4-fluoroanilino group attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 4-fluoroaniline with a suitable pyrimidinetrione precursor. One common method includes the condensation reaction between 4-fluoroaniline and barbituric acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the 4-fluoroanilino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-[(4-Fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chloroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(2-Methoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(4-Ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-[(4-Fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of the fluorine atom in the anilino group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C11H8FN3O3 |
---|---|
Molecular Weight |
249.20 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8FN3O3/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) |
InChI Key |
OPBJPDAZROHXBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(NC(=O)NC2=O)O)F |
Origin of Product |
United States |
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